molecular formula C19H12N2O3S B4405785 3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide

3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B4405785
M. Wt: 348.4 g/mol
InChI Key: QCSMFHBJLKLJSD-UHFFFAOYSA-N
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Description

3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenyl group, a thiazolyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions . The reaction pathway includes aldol condensation followed by intramolecular lactonization to form the chromene skeleton . Further treatment with thiazole derivatives under appropriate conditions yields the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide is unique due to its combination of chromenyl, thiazolyl, and benzamide groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific cancer cell lines and its antimicrobial properties make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-oxochromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c22-17(21-19-20-8-9-25-19)14-6-3-5-12(10-14)15-11-13-4-1-2-7-16(13)24-18(15)23/h1-11H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSMFHBJLKLJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide
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3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide
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3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide
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3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide
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3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 6
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3-(2-oxo-2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide

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